6-Formylnicotinonitrile

Description

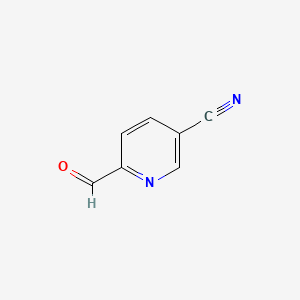

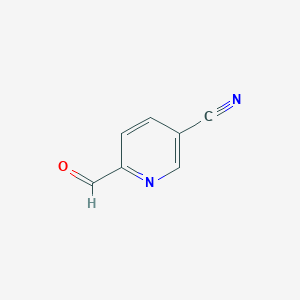

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-formylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O/c8-3-6-1-2-7(5-10)9-4-6/h1-2,4-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDMMMFMXWZSLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50612738 | |

| Record name | 6-Formylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50612738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206201-64-1 | |

| Record name | 6-Formylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50612738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-formylpyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Formylnicotinonitrile (CAS 206201-64-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and potential applications of 6-Formylnicotinonitrile, a key heterocyclic building block in medicinal chemistry and materials science.

Core Properties and Data

This compound, with the CAS number 206201-64-1, is a solid, trifunctional pyridine derivative featuring a nitrile, an aldehyde, and a pyridine ring system. These functional groups provide a versatile platform for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and predicted spectroscopic properties of this compound.

| Identifier | Value |

| CAS Number | 206201-64-1[1] |

| Molecular Formula | C₇H₄N₂O[1] |

| Molecular Weight | 132.12 g/mol [1] |

| IUPAC Name | 6-formylpyridine-3-carbonitrile[1] |

| Synonyms | 6-Formyl-3-pyridinecarbonitrile, 6-cyanopyridine-2-carboxaldehyde |

| InChI Key | DMDMMMFMXWZSLM-UHFFFAOYSA-N[1] |

| SMILES | O=Cc1ccc(C#N)cn1 |

| Property | Value | Source |

| Physical Form | Solid | [2] |

| Melting Point | 250-251 °C | American Elements |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in common organic solvents like DMSO and DMF. | Inferred from typical properties of similar organic compounds. |

Predicted Spectroscopic Data

While experimental spectra for this compound are not widely published, the following are predicted ¹H and ¹³C NMR chemical shifts based on the analysis of structurally similar compounds.

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Assignment |

| Aldehydic Proton | ~10.1 | s | -CHO |

| Pyridine H-2 | ~9.2 | d | Proton adjacent to N and CHO |

| Pyridine H-4 | ~8.4 | dd | Proton between CN and CHO |

| Pyridine H-5 | ~8.0 | d | Proton adjacent to CN |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |

| Aldehyde Carbonyl | ~192 | -CHO |

| Pyridine C-6 | ~153 | Carbon attached to CHO |

| Pyridine C-2 | ~151 | Carbon adjacent to N |

| Pyridine C-4 | ~139 | Carbon between CN and CHO |

| Pyridine C-5 | ~128 | Carbon adjacent to CN |

| Pyridine C-3 | ~118 | Carbon attached to CN |

| Nitrile Carbon | ~116 | -C≡N |

These are predicted values and may vary depending on the solvent and experimental conditions.

Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of this compound is the oxidation of the corresponding alcohol, 6-(hydroxymethyl)nicotinonitrile. This precursor can be synthesized from commercially available starting materials.

Hypothetical Synthesis Workflow

Caption: Hypothetical synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 6-(Hydroxymethyl)nicotinonitrile

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-methylnicotinonitrile (1.0 eq) in a suitable solvent such as carbon tetrachloride.

-

Initiation: Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator like benzoyl peroxide or AIBN.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. The filtrate containing 6-(bromomethyl)nicotinonitrile is then carefully subjected to hydrolysis with a mild base like aqueous sodium bicarbonate to yield 6-(hydroxymethyl)nicotinonitrile.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Oxidation to this compound

-

Reaction Setup: In a round-bottom flask, dissolve the synthesized 6-(hydroxymethyl)nicotinonitrile (1.0 eq) in a suitable solvent like dichloromethane or chloroform.

-

Oxidation: Add an oxidizing agent such as manganese dioxide (MnO₂, 5-10 eq) or pyridinium chlorochromate (PCC, 1.5 eq).

-

Reaction: Stir the mixture at room temperature and monitor the reaction by TLC.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the oxidizing agent and its byproducts.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting crude this compound can be purified by recrystallization or column chromatography.

Chemical Reactivity and Potential Applications

The presence of three reactive functional groups—aldehyde, nitrile, and the pyridine nitrogen—makes this compound a highly versatile building block for creating diverse molecular architectures.

Reactivity Profile

Caption: Reactivity of this compound's functional groups.

-

Aldehyde Group: The aldehyde functionality is a key site for carbon-carbon and carbon-heteroatom bond formation. It can readily undergo:

-

Wittig reaction to form alkenes.

-

Reductive amination to introduce substituted amine moieties.

-

Grignard and organolithium additions to generate secondary alcohols.

-

Oxidation to a carboxylic acid.

-

Reduction to a primary alcohol.

-

-

Nitrile Group: The nitrile group can be transformed into other important functional groups:

-

Hydrolysis to a carboxylic acid or an amide.

-

Reduction to a primary amine.

-

Addition of Grignard reagents to form ketones after hydrolysis.

-

-

Pyridine Ring: The pyridine ring can be functionalized through electrophilic or nucleophilic substitution, although the electron-withdrawing nature of the nitrile and formyl groups deactivates the ring towards electrophilic attack. However, it can be a substrate for transition-metal catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, after appropriate halogenation.

Applications in Drug Discovery and Materials Science

While specific biological activity for this compound itself is not widely reported, its structural motifs are present in many biologically active compounds. Nicotinonitrile derivatives are known to exhibit a range of pharmacological activities, including as inhibitors of various enzymes. The formyl group provides a handle for the introduction of diverse substituents, making this compound an ideal starting point for the generation of compound libraries for high-throughput screening.

Potential applications include:

-

Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors.

-

Synthesis of Novel Heterocycles: It can be used as a precursor for the synthesis of more complex fused heterocyclic systems.

-

Development of Bioactive Probes: The aldehyde group allows for conjugation to other molecules for the development of chemical probes.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

| Safety Information | Details |

| GHS Pictograms | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |

This safety information is a summary. Always refer to the full Safety Data Sheet (SDS) before handling the compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug discovery. Its trifunctional nature allows for a wide array of chemical modifications, providing access to a diverse range of complex molecules. Further exploration of the reactivity and biological activity of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents and functional materials.

References

6-Formylpyridine-3-carbonitrile: A Technical Overview for Scientific Professionals

IUPAC Name: 6-formylpyridine-3-carbonitrile[1]

Synonyms: 6-Formylnicotinonitrile, 6-FORMYL-3-PYRIDINECARBONITRILE[1]

This technical guide provides a comprehensive overview of 6-formylpyridine-3-carbonitrile, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document outlines its chemical structure, properties, and the broader context of its potential applications based on the activities of related pyridine-carbonitrile scaffolds.

Chemical Structure and Properties

6-formylpyridine-3-carbonitrile is a pyridine derivative characterized by the presence of a formyl group at the 6-position and a nitrile group at the 3-position.

Chemical Structure:

Table 1: Physicochemical Properties of 6-Formylpyridine-3-carbonitrile

| Property | Value | Source |

| Molecular Formula | C₇H₄N₂O | PubChem[1] |

| Molecular Weight | 132.12 g/mol | PubChem[1] |

| IUPAC Name | 6-formylpyridine-3-carbonitrile | PubChem[1] |

| CAS Number | 206201-64-1 | PubChem[1] |

| Canonical SMILES | C1=CC(=NC=C1C#N)C=O | PubChem[1] |

| InChI Key | DMDMMMFMXWZSLM-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3 | 0.4 | PubChem[1] |

| Exact Mass | 132.032362755 | PubChem[1] |

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of 6-formylpyridine-3-carbonitrile is not extensively documented in publicly accessible literature. However, general synthetic strategies for related pyridine-carbonitrile derivatives often involve multi-component reactions or the modification of existing pyridine rings. For instance, the synthesis of various pyridine-carbonitrile derivatives has been achieved through combinatorial approaches.[2][3]

A hypothetical synthetic workflow for a substituted pyridine-carbonitrile is outlined below. This diagram illustrates a general process and is not specific to 6-formylpyridine-3-carbonitrile.

Caption: A generalized workflow for the synthesis and characterization of pyridine-carbonitrile derivatives.

Potential Applications in Drug Discovery and Development

While specific biological activities for 6-formylpyridine-3-carbonitrile have not been extensively reported, the broader class of pyridine and pyridine-carbonitrile derivatives is a well-established scaffold in medicinal chemistry with a wide range of therapeutic applications.

Anticancer Activity: Numerous studies have highlighted the potential of pyridine-carbonitrile derivatives as anticancer agents.[2][3] For example, certain 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitriles have demonstrated potent inhibition of colon tumor cell growth.[2][3] The pyridine scaffold is a key component in various kinase inhibitors and other targeted cancer therapies.[4]

Enzyme Inhibition: The pyridine-carbonitrile motif is found in inhibitors of various enzymes. Derivatives have been synthesized and evaluated as inhibitors of phosphodiesterase 3 (PDE3), which has implications for both cardiovascular diseases and cancer.[2][3][5] The development of inhibitors for enzymes like telomerase, containing a 6-formyl-pyridine core, has also been explored.[6]

Signaling Pathways: Given the prevalence of pyridine-based compounds as kinase inhibitors, it is plausible that 6-formylpyridine-3-carbonitrile or its derivatives could interact with various signaling pathways crucial for cell proliferation, survival, and differentiation. However, without specific experimental data, any proposed mechanism of action or signaling pathway involvement remains speculative.

The diagram below illustrates a generalized signaling pathway that is often targeted by kinase inhibitors, a class of drugs to which pyridine derivatives frequently belong.

Caption: A simplified diagram of a receptor tyrosine kinase pathway often targeted in cancer therapy.

Conclusion

6-formylpyridine-3-carbonitrile represents a chemical entity with potential for further investigation in the field of medicinal chemistry. Its structural similarity to other biologically active pyridine-carbonitrile derivatives suggests that it could serve as a valuable building block for the synthesis of novel therapeutic agents. Further research is warranted to elucidate its synthesis, full physicochemical characterization, and to explore its biological activity profile.

References

- 1. 6-Formylpyridine-3-carbonitrile | C7H4N2O | CID 21364144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Formula C7H4N2O: Benzimidazol-2-one and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of compounds with the molecular formula C7H4N2O, focusing on the core structure of benzimidazol-2-one. This document details the physicochemical properties, synthesis methodologies, and significant biological activities of benzimidazol-2-one and its derivatives, making it a valuable resource for professionals in the fields of chemical research and drug development.

Core Compound and Isomers

The molecular formula C7H4N2O is most prominently represented by the heterocyclic compound Benzimidazol-2-one . It is a bicyclic structure resulting from the fusion of a benzene ring and an imidazole ring, with a carbonyl group at the 2-position of the imidazole ring. While other isomers with the same molecular formula exist, benzimidazol-2-one and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.

Quantitative Data Summary

The following table summarizes the key quantitative data for Benzimidazol-2-one.

| Property | Value | Source |

| Molecular Formula | C7H4N2O | PubChem |

| Molecular Weight | 132.12 g/mol | PubChem[1], ChemicalBook[2] |

| Exact Mass | 132.0324 g/mol | PubChem[1] |

| CAS Number | 43135-91-7 | ChemicalBook[2] |

| Melting Point | 300-303 °C | ChemicalBook[2] |

| Boiling Point (Predicted) | 249.3 ± 23.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.39 ± 0.1 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | -0.89 ± 0.20 | ChemicalBook[2] |

Biological Activity and Therapeutic Relevance

Benzimidazole and its derivatives, including benzimidazol-2-ones, are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. This structural motif is present in several FDA-approved drugs and is a focal point for the development of new therapeutic agents.

The biological activities of benzimidazolone derivatives are extensive and include:

-

Anticancer: Certain derivatives have shown cytotoxic activity against various cancer cell lines.

-

Antimicrobial: The scaffold is a key component in compounds with antibacterial and antifungal properties.

-

Anti-inflammatory: Benzimidazole derivatives have been investigated for their potential to modulate inflammatory pathways.

-

Antiviral: Research has demonstrated the antiviral efficacy of some benzimidazolone compounds.

A notable example of a benzimidazole derivative in clinical use is Crenolanib , which acts as a potent inhibitor of class III receptor tyrosine kinases (RTKs) like FLT3 and PDGFR. These kinases are often mutated and constitutively active in various cancers, including acute myeloid leukemia (AML). Crenolanib's mechanism involves binding to the active, phosphorylated form of these kinases, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.[3]

Signaling Pathway Visualization

The following diagram illustrates the simplified signaling pathway of FMS-like Tyrosine Kinase 3 (FLT3) and the inhibitory action of benzimidazole derivatives like Crenolanib.

References

- 1. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]

- 3. Crenolanib - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Physical Properties of 6-Formylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Formylnicotinonitrile, also known as 6-formylpyridine-3-carbonitrile, is a heterocyclic organic compound with the chemical formula C₇H₄N₂O.[1] Its structure, featuring a pyridine ring substituted with both a formyl (aldehyde) and a cyano (nitrile) group, makes it a valuable building block in medicinal chemistry and materials science. The precise physical and chemical properties of this compound are crucial for its application in synthesis, purification, and formulation. This guide provides a detailed overview of the core physical properties of this compound, along with standardized experimental protocols for their determination and a plausible synthetic workflow.

Core Physical Properties

A summary of the key physical properties of this compound is presented in the table below. It is important to note that while some properties are readily available from chemical suppliers and databases, others, such as a definitive melting and boiling point, are not consistently reported in publicly available literature. The provided data represents the most commonly cited information.

| Property | Value | Source |

| CAS Number | 206201-64-1 | [1] |

| Molecular Formula | C₇H₄N₂O | [1] |

| Molecular Weight | 132.12 g/mol | [1] |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C in an inert atmosphere | |

| Melting Point | Data not consistently available | |

| Boiling Point | Data not consistently available | |

| Solubility | Data not consistently available |

Experimental Protocols for Physical Property Determination

Detailed and standardized experimental procedures are essential for obtaining reliable and reproducible data. The following sections outline the methodologies for determining the key physical properties of solid organic compounds like this compound.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For a pure substance, the melting point is a sharp, well-defined temperature, whereas impurities will typically broaden the melting range and depress the melting point.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or an integrated digital temperature sensor.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (1-2 °C per minute) as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded. This range represents the melting point of the substance.

Determination of Boiling Point

While this compound is a solid at room temperature, its boiling point at a given pressure is a fundamental physical constant. For non-volatile solids, boiling point determination often requires specialized equipment to handle higher temperatures and prevent decomposition.

Methodology (for a sublimable or high-melting solid):

-

Apparatus: A small-scale distillation apparatus or a Thiele tube can be adapted for boiling point determination of small quantities.

-

Procedure: A small amount of the sample is placed in a small test tube along with a sealed capillary tube (open end down) to act as a nucleation point for boiling. The test tube is heated in a controlled manner using a heating bath.

-

Observation: The temperature is slowly increased until a steady stream of bubbles emerges from the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

Understanding the solubility of this compound in various solvents is crucial for its use in reactions, purification (e.g., recrystallization), and formulation.

Methodology (Qualitative):

-

Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed in a series of test tubes.

-

Solvent Addition: A measured volume of a selected solvent (e.g., 1 mL of water, ethanol, acetone, dichloromethane, etc.) is added to each test tube.

-

Observation: The mixture is agitated or sonicated to facilitate dissolution. The solubility is observed and categorized as soluble, partially soluble, or insoluble at a given temperature (typically room temperature).

Methodology (Quantitative):

-

Saturated Solution Preparation: An excess of this compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached and a saturated solution is formed.

-

Analysis: A known volume of the clear, saturated supernatant is carefully removed and the solvent is evaporated to dryness. The mass of the remaining solid is determined, from which the solubility can be calculated in terms of g/100 mL or mol/L.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the pyridine ring. The aldehyde proton should appear as a distinct singlet further downfield (typically 9.5-10.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will show signals for the six aromatic carbons, with the carbon of the nitrile group appearing in the 115-125 ppm range and the carbonyl carbon of the aldehyde appearing significantly downfield (typically 190-200 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present:

-

C≡N Stretch: A sharp, medium-intensity absorption band is expected in the region of 2220-2260 cm⁻¹ for the nitrile group.

-

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group should be observed around 1690-1740 cm⁻¹.

-

C-H Stretch (Aromatic and Aldehydic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aldehydic C-H stretch often shows one or two weaker bands in the 2700-2850 cm⁻¹ region.

-

C=C and C=N Stretch (Aromatic Ring): Multiple bands of varying intensity are expected in the 1400-1600 cm⁻¹ region due to the vibrations of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 132).

-

Fragmentation: Common fragmentation patterns may include the loss of the formyl group (M-29) or the cyano group (M-26).

Plausible Synthetic Workflow

References

Technical Guide to the Solubility of 6-Formylnicotinonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Formylnicotinonitrile is a key intermediate in medicinal chemistry and drug discovery, valued for its role in the synthesis of a diverse range of heterocyclic compounds. A thorough understanding of its solubility in organic solvents is critical for reaction optimization, purification, formulation, and analytical method development. This technical guide provides a comprehensive overview of the predicted solubility of this compound based on its molecular structure, alongside detailed experimental protocols for its quantitative determination. Due to the limited availability of public quantitative solubility data for this specific compound, this guide focuses on providing the necessary theoretical framework and practical methodologies for researchers to determine its solubility in their specific applications.

Introduction to this compound

This compound, with the chemical structure C₇H₄N₂O, is a solid organic compound featuring a pyridine ring substituted with a formyl (aldehyde) group and a nitrile group.[1] This unique combination of functional groups makes it a versatile building block in organic synthesis. The polarity imparted by the nitrogen atom in the pyridine ring, the carbonyl group of the aldehyde, and the cyano group significantly influences its physical properties, including its solubility.

Predicted Solubility Profile

While specific quantitative data is not widely published, a qualitative assessment of the solubility of this compound can be made based on the principle of "like dissolves like."[2][3] The molecule possesses both polar and non-polar characteristics. The pyridine ring, aldehyde, and nitrile groups are polar, capable of dipole-dipole interactions.[4][5] The aromatic ring also contributes to non-polar interactions.

Based on these structural features, the following solubility profile is predicted:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Aprotic Solvents | High | The strong dipole moments of solvents like DMSO, DMF, and acetonitrile should effectively solvate the polar functional groups of this compound.[3] |

| Polar Protic Solvents | Moderate to High | Solvents such as methanol, ethanol, and isopropanol are expected to be effective due to their ability to engage in dipole-dipole interactions.[3] |

| Chlorinated Solvents | Moderate | Solvents like dichloromethane and chloroform, with moderate polarity, are likely to dissolve this compound to a reasonable extent. |

| Ethers | Low to Moderate | Solvents such as diethyl ether and tetrahydrofuran (THF) may show some solvating power, but likely less than more polar options. |

| Non-Polar Aromatic Solvents | Low | Solvents like toluene and benzene may have some interaction with the pyridine ring but are less likely to effectively solvate the polar aldehyde and nitrile groups. |

| Non-Polar Aliphatic Solvents | Very Low | Solvents such as hexanes and cyclohexane are not expected to be effective solvents due to the significant polarity of this compound.[2] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines the widely accepted shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for concentration analysis.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Sample Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Develop a suitable HPLC method to separate and quantify this compound. This includes selecting an appropriate mobile phase, column, flow rate, and detector wavelength.

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).[6]

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Conclusion

While readily available quantitative solubility data for this compound in organic solvents is scarce, a qualitative understanding based on its molecular structure provides valuable guidance for solvent selection. For precise applications in research and development, the experimental protocol detailed in this guide offers a robust method for determining its solubility. The successful application of this protocol will enable researchers to optimize reaction conditions, improve purification processes, and develop suitable formulations, thereby advancing the use of this important synthetic intermediate.

References

6-Formylnicotinonitrile: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 206201-64-1 Molecular Formula: C₇H₄N₂O Molecular Weight: 132.12 g/mol

This technical guide provides an in-depth overview of 6-Formylnicotinonitrile, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document details its commercial availability, key chemical properties, and its application in the synthesis of complex heterocyclic systems, including those with potential as Janus Kinase (JAK) inhibitors.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers. The following table summarizes the offerings from several prominent vendors, providing researchers with key information for procurement.

| Supplier | Product Number | Purity | Availability | Notes |

| Sigma-Aldrich (Ambeed) | AMBH2D6F0F8B | ≥97% | In Stock | Distributed by Sigma-Aldrich. |

| Parchem | 206201-64-1 | Not specified | Inquire | Offers bulk and R&D quantities. |

| BLD Pharm | BD148486 | ≥97% | In Stock | - |

| Ambeed | A206201-64-1 | ≥97% | In Stock | Primary Manufacturer. |

Physicochemical and Safety Data

A comprehensive understanding of the physicochemical properties and safety profile of this compound is crucial for its handling and application in a laboratory setting.

| Property | Value | Reference |

| Appearance | Solid | [1] |

| Purity | ≥97% | [1] |

| IUPAC Name | 6-formylpyridine-3-carbonitrile | [1] |

| InChI Key | DMDMMMFMXWZSLM-UHFFFAOYSA-N | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) | [1] |

| Precautionary Statements | P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [1] |

Synthetic Applications and Experimental Protocols

This compound is a valuable precursor for the synthesis of a variety of fused heterocyclic compounds, particularly pyrido[2,3-d]pyrimidines. These structures are of significant interest in drug discovery as they form the core of molecules with diverse biological activities, including the inhibition of Janus Kinases (JAKs).[2][3]

The presence of a formyl group and a nitrile group on the pyridine ring allows for versatile reactions with various active methylene compounds to construct fused ring systems.[4]

Representative Experimental Protocol: Synthesis of 7-Amino-5-aryl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives

The following is a representative experimental protocol for the synthesis of a pyrido[2,3-d]pyrimidine derivative, adapted from a similar synthesis utilizing a formylpyrimidine precursor.[4] This protocol illustrates a potential synthetic route employing this compound.

Reaction Scheme:

A representative reaction scheme for the synthesis of pyrido[2,3-d]pyrimidine derivatives.

Materials:

-

This compound

-

An appropriate aryl aldehyde

-

Malononitrile

-

An appropriate primary amine (e.g., an alkylamine)

-

1,2-Dimethoxyethane (DME) as solvent

-

Triethylamine (TEA) as a base

Procedure:

-

Step 1: Synthesis of the intermediate 2-[aryl(pyridin-2-yl)methyl]propanedinitrile.

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF.

-

Cool the solution to -78°C in a dry ice/acetone bath.

-

Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF to the cooled solution while maintaining the temperature at -78°C.

-

After stirring for 30 minutes, add a solution of the appropriate 2-(arylmethylidene)propanedinitrile (1.0 eq) in THF.

-

Stir the reaction mixture at -78°C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired intermediate.

-

-

Step 2: Synthesis of the final 7-amino-5,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile derivative.

-

To a solution of the intermediate from Step 1 (1.0 eq) in 1,2-dimethoxyethane (DME), add the desired primary amine (1.2 eq) and triethylamine (1.5 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the final product.

-

Characterization:

The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Role in Signaling Pathways: Janus Kinase (JAK) Inhibition

While direct studies on the biological activity of this compound are not extensively reported in publicly available literature, its utility in the synthesis of pyrido[2,3-d]pyrimidine scaffolds is of high significance. The pyrido[2,3-d]pyrimidine core is a well-established pharmacophore found in several Janus Kinase (JAK) inhibitors.[2][3]

The JAK-STAT signaling pathway is a critical pathway in the regulation of the immune system. Cytokines bind to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[][6] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.

The diagram below illustrates a simplified overview of the JAK-STAT signaling pathway, a potential target for compounds derived from this compound.

Simplified schematic of the JAK-STAT signaling pathway and potential inhibition by this compound derivatives.

Conclusion

This compound is a commercially available and versatile building block for the synthesis of complex heterocyclic compounds. Its reactivity makes it a valuable starting material for the construction of pyrido[2,3-d]pyrimidine scaffolds, which are known to be of interest in the development of Janus Kinase inhibitors. This technical guide provides a foundation for researchers and drug development professionals to explore the potential of this compound in their synthetic and medicinal chemistry programs. Further research into the direct biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]

An In-Depth Technical Guide to 6-Formylnicotinonitrile: Discovery, Synthesis, and Role in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Formylnicotinonitrile, a substituted pyridine derivative, serves as a crucial intermediate in the synthesis of complex heterocyclic molecules, most notably in the development of targeted therapies such as Janus kinase (JAK) inhibitors. While the specific historical discovery of this compound is not extensively documented, its significance lies in its utility as a versatile building block. This guide provides a comprehensive overview of this compound, including its synthesis, characterization, and its pivotal role as a precursor in the synthesis of pharmaceutically active compounds. Detailed experimental protocols and spectroscopic data are presented to aid researchers in its practical application.

Introduction and Historical Context

This compound, identified by its CAS number 206201-64-1, is a pyridine-based molecule featuring both a nitrile and a formyl functional group.[1] While a singular "discovery" paper is not readily identifiable in the historical literature, its emergence is intrinsically linked to the advancement of synthetic methodologies for pyridine derivatives and the growing demand for functionalized heterocyclic scaffolds in medicinal chemistry. The strategic placement of the reactive formyl and nitrile groups on the pyridine ring makes it a valuable synthon for constructing more elaborate molecular architectures.

Its primary significance in the context of drug development is highlighted by its role as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs that has revolutionized the treatment of autoimmune diseases and certain cancers.[2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below for quick reference.

| Property | Value | Reference(s) |

| IUPAC Name | 6-formylpyridine-3-carbonitrile | [1] |

| CAS Number | 206201-64-1 | [1] |

| Molecular Formula | C₇H₄N₂O | [1] |

| Molecular Weight | 132.12 g/mol | [1] |

| Physical Form | Solid | [3] |

| Storage Temperature | 2-8°C, Inert atmosphere | [3] |

Experimental Protocols

The synthesis of this compound can be achieved through the oxidation of the corresponding methyl-substituted precursor, 6-methylnicotinonitrile. The following protocol is a representative method for this transformation.

Synthesis of this compound from 6-Methylnicotinonitrile

Reaction Scheme:

Caption: Oxidation of 6-methylnicotinonitrile to this compound.

Materials:

-

6-Methylnicotinonitrile

-

Selenium dioxide (SeO₂)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 6-methylnicotinonitrile in aqueous 1,4-dioxane, add selenium dioxide.

-

Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove solid byproducts.

-

Dilute the filtrate with water and extract with ethyl acetate.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Note: This is a generalized protocol. Specific reaction conditions such as temperature, reaction time, and stoichiometry should be optimized for best results.

Spectroscopic Characterization Data

The structural confirmation of this compound is achieved through standard spectroscopic techniques.

| Technique | Data | Reference(s) |

| ¹H NMR | Expected signals in the aromatic region (δ 7.5-9.0 ppm) and a characteristic aldehyde proton signal (δ 9.5-10.5 ppm). | General NMR principles |

| ¹³C NMR | Expected signals for aromatic carbons, a nitrile carbon, and a downfield signal for the carbonyl carbon of the aldehyde. | General NMR principles |

| IR (Infrared) Spectroscopy | Characteristic absorption bands for C≡N stretch (~2230 cm⁻¹), C=O stretch of the aldehyde (~1700 cm⁻¹), and C-H stretch of the aldehyde (~2820 and ~2720 cm⁻¹). | [4] |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight (132.12 g/mol ). | [1] |

Role in Drug Development: Synthesis of Janus Kinase (JAK) Inhibitors

This compound is a key building block in the synthesis of several Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is crucial for mediating immune responses, and its dysregulation is implicated in various autoimmune and inflammatory diseases.[2] JAK inhibitors, such as Tofacitinib and PF-04965842, function by blocking the activity of one or more of the Janus kinase family members (JAK1, JAK2, JAK3, and TYK2), thereby interrupting the signaling cascade of pro-inflammatory cytokines.[2][5]

Synthesis of a Key Intermediate for JAK Inhibitors

This compound can be utilized in the construction of the pyrrolo[2,3-d]pyrimidine core, which is a common scaffold in many JAK inhibitors.[6] The formyl group provides a reactive handle for cyclization reactions to form the fused ring system.

Illustrative Synthetic Workflow:

References

- 1. Synthesis and clinical application of new drugs approved by FDA in 2022 [ouci.dntb.gov.ua]

- 2. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.unl.pt [research.unl.pt]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Tofacitinib [cjph.com.cn]

Potential Research Areas for 6-Formylnicotinonitrile: A Technical Guide for Drug Discovery

Executive Summary: 6-Formylnicotinonitrile, a versatile heterocyclic building block, presents a rich scaffold for the exploration of novel therapeutics. Its aldehyde and nitrile functionalities offer multiple avenues for chemical modification, enabling the synthesis of diverse compound libraries. This technical guide delineates promising research areas for this compound, focusing on its potential as a precursor for kinase inhibitors, GPCR ligands, and other biologically active molecules. Detailed experimental methodologies, quantitative data from analogous compounds, and visualizations of key synthetic and signaling pathways are provided to empower researchers in their drug discovery endeavors.

Introduction to this compound

This compound, with the chemical formula C₇H₄N₂O, is a pyridine-based aromatic compound characterized by a formyl group at the 6-position and a nitrile group at the 3-position. The inherent reactivity of both the aldehyde and nitrile moieties makes it a valuable starting material for organic synthesis, particularly in the construction of complex heterocyclic systems.[1] The nicotinonitrile core is a "privileged" structure in medicinal chemistry, found in numerous approved drugs and clinical candidates, highlighting the therapeutic potential of its derivatives.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 206201-64-1 |

| Molecular Weight | 132.12 g/mol |

| Appearance | Solid |

| IUPAC Name | 6-formylpyridine-3-carbonitrile |

Potential Research Areas and Therapeutic Targets

The strategic positioning of the formyl and cyano groups on the pyridine ring allows for the exploration of a wide range of chemical space and biological targets.

Kinase Inhibitors

The nicotinonitrile scaffold is a well-established core for various kinase inhibitors.[2][3][4] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of cancer and other diseases. Derivatives of this compound can be designed to target the ATP-binding site of specific kinases.

Potential Kinase Targets:

-

PIM Kinases: A family of serine/threonine kinases (PIM-1, PIM-2, PIM-3) implicated in cell survival and proliferation in various cancers. Nicotinonitrile derivatives have shown potent inhibitory activity against PIM kinases.[2][3][4]

-

Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase whose overactivation drives the growth of several cancers. Benzofuran-nicotinonitrile hybrids have demonstrated significant EGFR inhibitory activity.[5]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Nicotinamide-based derivatives have shown potent VEGFR-2 inhibition.[6]

Table 2: Kinase Inhibitory Activity of Representative Nicotinonitrile Derivatives

| Compound Class | Target Kinase | IC₅₀ | Reference |

| Nicotinonitrile-based derivative (7b) | PIM-1 | 18.9 nM | [2] |

| Nicotinonitrile derivative (8e) | Pim-1, Pim-2, Pim-3 | ≤ 0.28 µM | [3][4] |

| Benzofuran-nicotinonitrile (3) | EGFR | 0.93 µM | [5] |

| Benzofuran-nicotinonitrile (11) | EGFR | 0.81 µM | [5] |

| Nicotinamide-based derivative (10) | VEGFR-2 | 51 nM | [6] |

| 1,2-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile (8t) | KRASG12C | 7.6 nM | [7] |

G Protein-Coupled Receptor (GPCR) Ligands

GPCRs represent the largest family of cell surface receptors and are targets for a significant portion of currently marketed drugs. The structural features of this compound can be elaborated to generate ligands with high affinity and selectivity for specific GPCRs. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a common interaction motif in GPCR-ligand binding.[8][9]

Potential GPCR Targets:

-

Adenosine Receptors (e.g., A₂A): Involved in various physiological processes, including inflammation and neurotransmission.

-

Chemokine Receptors (e.g., CXCR4): Play a role in cancer metastasis and inflammation.

-

Opioid Receptors (e.g., delta-opioid): Important targets for pain management.

Enzyme Inhibitors

Beyond kinases, the nicotinonitrile scaffold can be adapted to inhibit other classes of enzymes.

Potential Enzyme Targets:

-

α-Glucosidase: Inhibition of this enzyme can delay carbohydrate digestion and absorption, a therapeutic strategy for managing type 2 diabetes. Nicotinonitrile derivatives have shown potent α-glucosidase inhibitory activity.[12]

-

Urease: Urease inhibitors have potential applications in treating infections caused by urease-producing bacteria, such as Helicobacter pylori.[13]

Table 3: Other Enzyme Inhibitory Activity of Nicotinonitrile Derivatives

| Compound Class | Target Enzyme | IC₅₀ | Reference |

| Nicotinonitrile derivative (1) | α-Glucosidase | 3.00 ± 0.11 µM | [12] |

| Pyridine-carbonitrile derivative (3d) | DNA Gyrase A | 1.68 µg/mL | [13] |

Key Synthetic Transformations

The aldehyde functionality of this compound is a versatile handle for a variety of synthetic transformations, allowing for the construction of diverse molecular architectures.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond.[5][14] This reaction is highly efficient for creating α,β-unsaturated systems, which can serve as key intermediates for further functionalization.

Caption: Knoevenagel condensation of this compound.

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide (Wittig reagent).[15][16] This reaction is particularly useful for introducing a variety of substituents with controlled stereochemistry.

Caption: Wittig reaction of this compound.

Reductive Amination

Reductive amination is a powerful method for the formation of amines from carbonyl compounds.[17][18][19] This two-step, one-pot process involves the initial formation of an imine or enamine, followed by reduction to the corresponding amine. This reaction allows for the introduction of a wide range of primary and secondary amines at the 6-position of the nicotinonitrile ring.

Caption: Reductive amination of this compound.

Synthesis of Fused Heterocycles

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems, such as thieno[2,3-b]pyridines and pyrrolo[2,3-b]pyridines.[20][21] These fused systems often exhibit enhanced biological activity due to their rigid, planar structures which can facilitate stronger interactions with biological targets.

Experimental Protocols

The following are generalized protocols for key reactions involving this compound, adapted from literature procedures for similar substrates. Optimization of reaction conditions may be necessary for this specific starting material.

General Procedure for Knoevenagel Condensation

Materials:

-

This compound (1.0 eq)

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq)

-

Base catalyst (e.g., piperidine, 0.1 eq or ammonium acetate, 0.2 eq)

-

Solvent (e.g., ethanol, toluene, or solvent-free)

Procedure:

-

To a solution or suspension of this compound in the chosen solvent, add the active methylene compound and the base catalyst.

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid, wash with a cold solvent (e.g., ethanol or water), and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.[22][23]

General Procedure for Wittig Reaction

Materials:

-

Phosphonium salt (e.g., benzyltriphenylphosphonium chloride) (1.1 eq)

-

Strong base (e.g., n-butyllithium, sodium hydride, or lithium hydroxide) (1.1 eq)

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

This compound (1.0 eq)

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt in the anhydrous solvent.

-

Cool the suspension to 0 °C and add the strong base dropwise.

-

Allow the mixture to stir at room temperature for 1-2 hours to form the ylide (a color change is often observed).

-

Cool the ylide solution to 0 °C and add a solution of this compound in the same anhydrous solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to separate the alkene product from triphenylphosphine oxide.[24][25]

General Procedure for Reductive Amination

Materials:

-

This compound (1.0 eq)

-

Amine (primary or secondary) (1.2 eq)

-

Reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) (1.5 eq)

-

Solvent (e.g., dichloromethane (DCM), dichloroethane (DCE))

-

Acetic acid (optional, catalytic amount)

Procedure:

-

To a solution of this compound in the solvent, add the amine and acetic acid (if used).

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

-

Add the reducing agent portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., DCM).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[19][26]

Signaling Pathways and Pharmacophore Modeling

Kinase Signaling Pathway

Derivatives of this compound have shown promise as inhibitors of key kinases in cancer-related signaling pathways, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. The diagram below illustrates a simplified representation of these pathways and the potential points of inhibition by nicotinonitrile-based compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and evaluation of 1,2-dihydropyrido[2,3-d]pyrimidine-6‑carbonitrile derivatives as novel covalent inhibitors for the treatment of KRASG12C-mutant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular basis for high affinity agonist binding in GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Harnessing Ion-Binding Sites for GPCR Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 18. taylorfrancis.com [taylorfrancis.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. ias.ac.in [ias.ac.in]

- 22. bhu.ac.in [bhu.ac.in]

- 23. researchgate.net [researchgate.net]

- 24. m.youtube.com [m.youtube.com]

- 25. researchgate.net [researchgate.net]

- 26. youtube.com [youtube.com]

Methodological & Application

Synthesis of 6-Formylnicotinonitrile from 6-Methylnicotinonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-Formylnicotinonitrile from 6-methylnicotinonitrile. This transformation is a key step in the synthesis of various pharmaceutical intermediates and other valuable organic compounds. The protocols described herein focus on the selective oxidation of the methyl group on the pyridine ring.

Introduction

The selective oxidation of a methyl group on a pyridine ring to a formyl group is a fundamental transformation in organic synthesis. This compound is a versatile building block in medicinal chemistry due to the presence of three reactive sites: the formyl group, the nitrile group, and the pyridine ring itself. The direct oxidation of 6-methylnicotinonitrile presents a challenge in achieving high selectivity and yield, as over-oxidation to the corresponding carboxylic acid can be a significant side reaction. This document outlines two potential methods for this conversion, with a primary focus on the well-established Riley oxidation using selenium dioxide, and a secondary, alternative method using activated manganese dioxide.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic methods. Please note that specific yields for the oxidation of 6-methylnicotinonitrile are not widely reported in the literature; therefore, the presented data is based on typical ranges observed for similar substrates.

| Parameter | Method 1: Selenium Dioxide (Riley Oxidation) | Method 2: Activated Manganese Dioxide |

| Starting Material | 6-Methylnicotinonitrile | 6-Methylnicotinonitrile |

| Product | This compound | This compound |

| Oxidizing Agent | Selenium Dioxide (SeO₂) | Activated Manganese Dioxide (MnO₂) |

| Typical Solvent | 1,4-Dioxane | Dichloromethane (DCM) or Chloroform (CHCl₃) |

| Reaction Temperature | Reflux (approx. 101 °C) | Room Temperature to Reflux |

| Reaction Time | 4 - 24 hours | 12 - 48 hours |

| Typical Molar Ratio (Oxidant:Substrate) | 1.1 - 2.0 : 1 | 5 - 15 : 1 |

| Reported Yield Range (for similar substrates) | 40 - 70% | 30 - 60% |

| Primary Byproduct | Elemental Selenium (red precipitate) | Manganese(II) Oxide (MnO) |

Experimental Protocols

Method 1: Synthesis of this compound via Selenium Dioxide (Riley) Oxidation

This protocol is based on the general procedure for the Riley oxidation of activated methyl groups.[1][2]

Materials:

-

6-Methylnicotinonitrile

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane

-

Celite® or other filter aid

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Buchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-methylnicotinonitrile (1.0 eq).

-

Solvent and Reagent Addition: Add 1,4-dioxane (approximately 10-20 mL per gram of starting material). To this solution, add selenium dioxide (1.1 - 1.5 eq) in one portion.

-

Reaction: Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 24 hours.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite® to remove the precipitated elemental selenium (a red-brown solid). Wash the filter cake with ethyl acetate.

-

Combine the filtrate and washes and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any selenious acid) and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure this compound.

Method 2: Synthesis of this compound via Activated Manganese Dioxide Oxidation

This protocol is an alternative method, leveraging the ability of activated manganese dioxide to oxidize benzylic-type methyl groups.[3][4][5][6]

Materials:

-

6-Methylnicotinonitrile

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Celite® or other filter aid

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath (if heating is required)

-

Buchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-methylnicotinonitrile (1.0 eq) in a suitable solvent such as dichloromethane or chloroform (approximately 20-50 mL per gram of starting material).

-

Reagent Addition: Add activated manganese dioxide (5 - 15 eq) to the solution. The quality of the MnO₂ is crucial for the success of the reaction.

-

Reaction: Stir the suspension vigorously at room temperature. The reaction can be slow and may require gentle heating to reflux to proceed at a reasonable rate. Monitor the reaction progress by TLC. Reaction times can range from 12 to 48 hours.

-

Work-up:

-

Upon completion of the reaction, filter the mixture through a pad of Celite® to remove the manganese dioxide and manganese(II) oxide. Wash the filter cake thoroughly with the reaction solvent.

-

Combine the filtrate and washes.

-

Concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Visualizations

Caption: Overall workflow for the synthesis of this compound.

Caption: Simplified mechanism of the Riley oxidation for 6-methylnicotinonitrile.

References

Application Notes and Protocols: Reaction of 6-Formylnicotinonitrile with Amines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the reaction of 6-formylnicotinonitrile with various amines. It covers the synthesis of Schiff bases and subsequent cyclization reactions to form diverse heterocyclic compounds with potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.

Introduction

This compound is a versatile pyridine-based building block containing a reactive aldehyde group and a nitrile functionality. The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These Schiff bases are valuable intermediates that can be further modified or can undergo intramolecular cyclization reactions, particularly when reacted with bifunctional amines, to generate a variety of heterocyclic scaffolds. The resulting nitrogen-containing heterocyclic compounds are of significant interest in drug discovery due to their wide range of biological activities, including antimicrobial and cytotoxic effects.

This document outlines the synthesis of Schiff bases from this compound and their subsequent conversion into more complex heterocyclic systems. Detailed experimental protocols, quantitative data, and potential biological applications are presented to guide researchers in this area.

Reaction with Amines: Synthesis of Schiff Bases

The primary reaction of this compound with primary amines is a condensation reaction that forms a carbon-nitrogen double bond, resulting in a Schiff base. This reaction is typically carried out under mild conditions and often proceeds with high yields.

dot

Application Notes and Protocols for the Synthesis of Quinoline Derivatives from 6-Formylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolines and their structural analogs, such as naphthyridines, represent a critical class of heterocyclic compounds in medicinal chemistry and materials science. Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have driven significant research into novel synthetic methodologies. 6-Formylnicotinonitrile is a versatile pyridine-based building block that offers a strategic entry point for constructing fused heterocyclic systems. This document provides detailed application notes and experimental protocols for the synthesis of quinoline-like structures, specifically 1,6-naphthyridine derivatives, using this compound as a key starting material. The protocols are based on established synthetic strategies, including the Knoevenagel condensation and subsequent cyclization reactions.

Synthetic Strategy Overview

The synthesis of quinoline derivatives from this compound is proposed via a two-step sequence. The initial step involves a Knoevenagel condensation of the formyl group with an active methylene compound. The resulting vinylogous intermediate is then subjected to a base-catalyzed intramolecular cyclization to afford the fused 1,6-naphthyridine ring system. This approach provides a versatile route to a variety of substituted naphthyridine derivatives with potential biological applications.

Caption: Proposed two-step synthesis of 1,6-naphthyridine derivatives.

Application Notes

The synthesized 1,6-naphthyridine derivatives are of significant interest due to their structural similarity to known biologically active compounds. Naphthyridine scaffolds are found in a variety of natural products and pharmaceutical agents.[1][2][3]

Potential Therapeutic Applications:

-

Anticancer Activity: Many naphthyridine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1] The planar aromatic structure of the 1,6-naphthyridine core allows for intercalation with DNA, and various substituents can be introduced to target specific enzymes or receptors involved in cancer progression.

-

Antiviral Activity: Certain 1,6-naphthyridine and related isoquinoline analogs have shown high levels of activity against human cytomegalovirus (HCMV).[4] The synthesized compounds could be screened for activity against a panel of viruses.

-

Kinase Inhibition: The 1,6-naphthyridine scaffold can serve as a core for the development of kinase inhibitors, which are a crucial class of targeted cancer therapeutics.

-

Antibacterial and Antifungal Agents: The broader class of quinoline and naphthyridine compounds has a well-established history of use as antibacterial and antifungal agents.

Materials Science Applications:

-

Organic Light-Emitting Diodes (OLEDs): Fused aromatic nitrogen heterocycles are often investigated for their photophysical properties and potential use in organic electronics.

-

Fluorescent Probes: The extended π-system of these molecules can lead to fluorescent properties, making them candidates for the development of chemical sensors and biological imaging agents.

Experimental Protocols

The following protocols describe the synthesis of a 1,6-naphthyridine derivative from this compound and an active methylene compound. Two common active methylene compounds, malononitrile and ethyl cyanoacetate, are presented as examples.

Protocol 1: Synthesis of 7-Amino-1,6-naphthyridine-8-carbonitrile

This protocol involves a two-step synthesis starting with the Knoevenagel condensation of this compound with malononitrile, followed by a base-catalyzed cyclization.

Step 1: Knoevenagel Condensation to form 2-((5-Cyanopyridin-2-yl)methylene)malononitrile

Caption: Knoevenagel condensation of this compound with malononitrile.

Materials:

-

This compound

-

Malononitrile

-

Ethanol

-

Piperidine

-

Hydrochloric acid (1 M)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

-

Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solution under reduced pressure.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure vinylogous intermediate.

Step 2: Intramolecular Cyclization to form 7-Amino-1,6-naphthyridine-8-carbonitrile

Caption: Base-catalyzed cyclization to form the 1,6-naphthyridine ring.

Materials:

-

2-((5-Cyanopyridin-2-yl)methylene)malononitrile (from Step 1)

-

Anhydrous Ethanol

-

Sodium metal or Sodium ethoxide

Procedure:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully adding sodium metal (1.2 eq) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Alternatively, use a commercially available solution of sodium ethoxide.

-

Add the intermediate from Step 1 (1.0 eq) to the sodium ethoxide solution.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

After completion (typically 3-6 hours), cool the reaction mixture to room temperature.

-

Neutralize the mixture with a dilute acid (e.g., 1 M HCl) until a precipitate forms.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Synthesis of Ethyl 7-Amino-1,6-naphthyridine-8-carboxylate

This protocol follows a similar two-step process using ethyl cyanoacetate as the active methylene compound.

Step 1: Knoevenagel Condensation to form Ethyl 2-cyano-3-(5-cyanopyridin-2-yl)acrylate

Materials:

-

This compound

-

Ethyl cyanoacetate

-

Acetic anhydride

-

Pyridine

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq) and ethyl cyanoacetate (1.1 eq).

-

Add a mixture of acetic anhydride and pyridine as the catalyst and solvent.

-

Stir the reaction mixture at room temperature. Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure intermediate.

Step 2: Intramolecular Cyclization to form Ethyl 7-Amino-1,6-naphthyridine-8-carboxylate

Materials:

-

Ethyl 2-cyano-3-(5-cyanopyridin-2-yl)acrylate (from Step 1)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium carbonate (anhydrous)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the intermediate from Step 1 (1.0 eq) in anhydrous DMF.

-

Add anhydrous potassium carbonate (2.0 eq) to the solution.

-

Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as indicated by TLC.

-

Cool the mixture to room temperature and pour it into ice water.

-

Collect the precipitated product by filtration, wash with water, and dry.

-

Recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) for purification.

Data Presentation